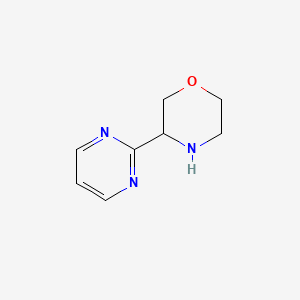
3-(Pyrimidin-2-YL)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrimidin-2-YL)morpholine is a heterocyclic compound that features both a pyrimidine ring and a morpholine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of the pyrimidine ring, a fundamental structure in nucleic acids, and the morpholine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-YL)morpholine typically involves the reaction of pyrimidine derivatives with morpholine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with morpholine under basic conditions. For example, 2-chloropyrimidine can be reacted with morpholine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrimidin-2-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF or other aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-(Pyrimidin-2-YL)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Pyrimidin-2-YL)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the biological pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine: A similar compound used as a lead in the development of PI3K/mTOR inhibitors.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with significant antitumor activity.
Uniqueness
3-(Pyrimidin-2-YL)morpholine is unique due to its dual-ring structure, combining the properties of both pyrimidine and morpholine. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-pyrimidin-2-ylmorpholine |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)7-6-12-5-4-9-7/h1-3,7,9H,4-6H2 |
Clave InChI |
QOGGTBYBDSEURH-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


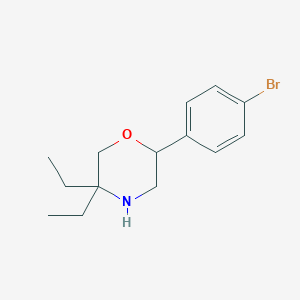
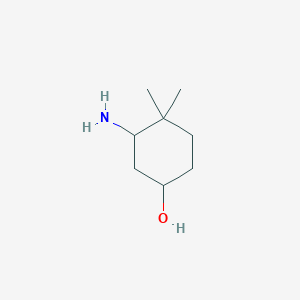
![1-[(5-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078427.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)

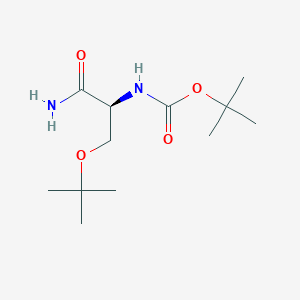
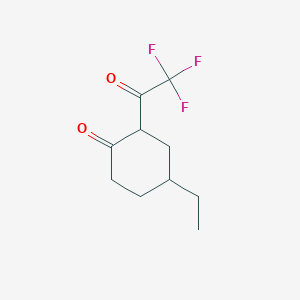
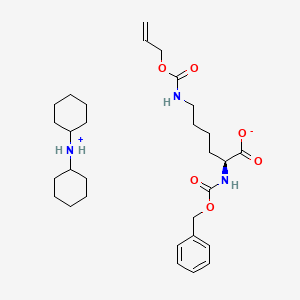
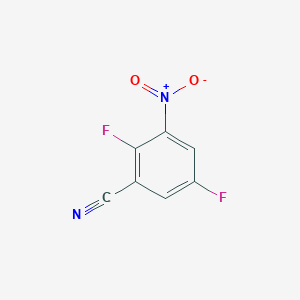
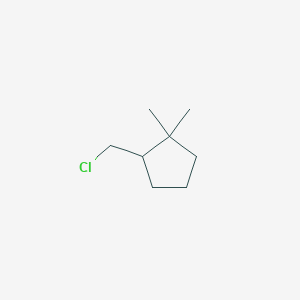
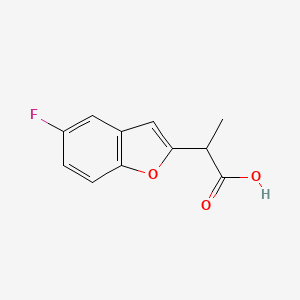
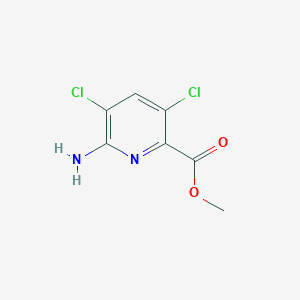
![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
